REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][N:10]=[C:9]([C:13]#N)[CH:8]=1)(=O)C.[OH-:15].[K+].[CH3:17][OH:18]>>[OH:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][N:10]=[C:9]([C:13]([O:18][CH3:17])=[O:15])[CH:8]=1 |f:1.2|
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Name
|
4-[2-(acetyloxy)ethyl]-2-pyridinecarbonitrile
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Quantity
|
18.24 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCC1=CC(=NC=C1)C#N
|
Name
|
|
Quantity
|
380 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
96 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
To the residue was added methanol saturated with hydrochloric acid (400 ml)
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
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Type
|
TEMPERATURE
|
Details
|
to reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
To the residue was added 400 ml of methanol saturated with hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between methylene chloride and 20% by weight potassium bicarbonate in water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted three times with methylene chloride and one time with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC1=CC(=NC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.51 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |